Cas no 1854546-09-0 ({9-Methyl-1-oxaspiro[5.5]undecan-2-yl}methanamine)
![{9-Methyl-1-oxaspiro[5.5]undecan-2-yl}methanamine structure](https://www.kuujia.com/scimg/cas/1854546-09-0x500.png)
{9-Methyl-1-oxaspiro[5.5]undecan-2-yl}methanamine Chemical and Physical Properties
Names and Identifiers
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- {9-methyl-1-oxaspiro[5.5]undecan-2-yl}methanamine
- 1854546-09-0
- EN300-738777
- {9-Methyl-1-oxaspiro[5.5]undecan-2-yl}methanamine
-
- Inchi: 1S/C12H23NO/c1-10-4-7-12(8-5-10)6-2-3-11(9-13)14-12/h10-11H,2-9,13H2,1H3
- InChI Key: NXZKJHBELGWKQQ-UHFFFAOYSA-N
- SMILES: O1C(CN)CCCC21CCC(C)CC2
Computed Properties
- Exact Mass: 197.177964357g/mol
- Monoisotopic Mass: 197.177964357g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2Ų
- XLogP3: 1.9
{9-Methyl-1-oxaspiro[5.5]undecan-2-yl}methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-738777-0.1g |
{9-methyl-1-oxaspiro[5.5]undecan-2-yl}methanamine |
1854546-09-0 | 95.0% | 0.1g |
$741.0 | 2025-03-11 | |
Enamine | EN300-738777-1.0g |
{9-methyl-1-oxaspiro[5.5]undecan-2-yl}methanamine |
1854546-09-0 | 95.0% | 1.0g |
$842.0 | 2025-03-11 | |
Enamine | EN300-738777-5.0g |
{9-methyl-1-oxaspiro[5.5]undecan-2-yl}methanamine |
1854546-09-0 | 95.0% | 5.0g |
$2443.0 | 2025-03-11 | |
Enamine | EN300-738777-2.5g |
{9-methyl-1-oxaspiro[5.5]undecan-2-yl}methanamine |
1854546-09-0 | 95.0% | 2.5g |
$1650.0 | 2025-03-11 | |
Enamine | EN300-738777-10.0g |
{9-methyl-1-oxaspiro[5.5]undecan-2-yl}methanamine |
1854546-09-0 | 95.0% | 10.0g |
$3622.0 | 2025-03-11 | |
Enamine | EN300-738777-0.05g |
{9-methyl-1-oxaspiro[5.5]undecan-2-yl}methanamine |
1854546-09-0 | 95.0% | 0.05g |
$707.0 | 2025-03-11 | |
Enamine | EN300-738777-0.5g |
{9-methyl-1-oxaspiro[5.5]undecan-2-yl}methanamine |
1854546-09-0 | 95.0% | 0.5g |
$809.0 | 2025-03-11 | |
Enamine | EN300-738777-0.25g |
{9-methyl-1-oxaspiro[5.5]undecan-2-yl}methanamine |
1854546-09-0 | 95.0% | 0.25g |
$774.0 | 2025-03-11 |
{9-Methyl-1-oxaspiro[5.5]undecan-2-yl}methanamine Related Literature
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Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
Additional information on {9-Methyl-1-oxaspiro[5.5]undecan-2-yl}methanamine
Introduction to {9-Methyl-1-oxaspiro[5.5]undecan-2-yl}methanamine (CAS No: 1854546-09-0)
The compound {9-Methyl-1-oxaspiro[5.5]undecan-2-yl}methanamine, identified by the CAS registry number 1854546-09-0, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of spiro compounds, which are characterized by the presence of two rings joined by a single atom, typically oxygen or nitrogen. The spiro structure in this molecule is formed by a 1,3-dioxolane ring fused to a cyclohexane ring system, creating a unique chemical environment that can be exploited for diverse purposes.
The name {9-Methyl-1-oxaspiro[5.5]undecan-2-yl}methanamine highlights several key structural features. The "1-oxaspiro[5.5]" designation indicates the presence of an oxygen atom in the spiro junction, with each ring containing five and five atoms, respectively. The "9-methyl" substituent adds a methyl group at the ninth position of the undecane backbone, introducing steric effects that can influence the compound's reactivity and solubility properties. The "methanamine" portion refers to a methylamine group attached to the spiro system, which can participate in various chemical reactions and interactions.
Recent studies have focused on the synthesis and characterization of spiro compounds like {9-Methyl-1-oxaspiro[5.5]undecan-2-yl}methanamine due to their potential as building blocks in drug discovery and materials science. Researchers have explored the use of these compounds in creating bioactive molecules with specific pharmacokinetic profiles. For instance, their rigid spiro structures can enhance drug stability and bioavailability while minimizing off-target effects.
In terms of synthesis, {9-Methyl-1-oxaspiro[5.5]undecan-2-yl}methanamine is typically prepared through multi-step organic reactions involving cyclization and functional group transformations. One common approach involves the reaction of appropriately substituted diols with aldehydes or ketones under acidic conditions to form the spiro ring system. Subsequent alkylation or amidation steps are then employed to introduce the methanamine functionality.
The unique properties of {9-Methyl-1 oxaspiro[5 5]undecan 2 yl}methanamine make it an attractive candidate for applications in medicinal chemistry. Its spiro structure provides a rigid framework that can be used to design molecules with specific stereochemical properties, which are crucial for drug efficacy. Additionally, the presence of both oxygen and nitrogen atoms in its structure allows for hydrogen bonding interactions, enhancing its potential as a ligand in metalloenzyme inhibition studies.
Recent advancements in computational chemistry have enabled researchers to model the interactions of {9-Methyl 1 oxaspiro[5 5]undecan 2 yl}methanamine with various biological targets at an atomic level. These studies have provided insights into its binding affinities and selectivity profiles, paving the way for its use in designing novel therapeutic agents targeting diseases such as cancer and neurodegenerative disorders.
In conclusion, {9-Methyl 1 oxaspiro[5 5]undecan 2 yl}methanamine (CAS No: 1854546 09 0) represents a promising compound with diverse applications across multiple fields of chemistry and pharmacology. Its unique structural features and versatile functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery and materials science.
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